2H-Pyran-2-one, 3-ethyl-5,6-dihydro- 2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
Brand Name: Vulcanchem
CAS No.: 85287-76-9
VCID: VC19322089
InChI: InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3
SMILES:
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

2H-Pyran-2-one, 3-ethyl-5,6-dihydro-

CAS No.: 85287-76-9

Cat. No.: VC19322089

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- - 85287-76-9

Specification

CAS No. 85287-76-9
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 5-ethyl-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3
Standard InChI Key INUWDFWUTRAQNZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CCCOC1=O

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Effects

3-Ethyl-5,6-dihydro-2H-pyran-2-one (C₇H₁₀O₂) belongs to the dihydropyranone family, characterized by a six-membered lactone ring with one double bond (α,β-unsaturation) and a saturated C5–C6 bond. The ethyl group at the C3 position introduces steric and electronic modifications that influence reactivity and intermolecular interactions .

Stereochemical Considerations

While the compound’s non-chiral centers preclude enantiomerism, analogous dihydropyranones with substituents at asymmetric positions (e.g., C6) exhibit pronounced stereoselectivity in biological systems . For example, (R)-6-propyldihydro-2H-pyran-2,4(3H)-dione demonstrates configuration-dependent anti-proliferative activity .

Comparative Analysis with Related Lactones

Structural parallels exist with klavuzon derivatives, where methoxy and hydroxy groups at C4 and C3 enhance hydrogen-bonding capabilities . The ethyl group in 3-ethyl-5,6-dihydro-2H-pyran-2-one may similarly modulate solubility and lipid membrane permeability.

Synthetic Methodologies

Asymmetric Allylation Strategies

The synthesis of dihydropyranones frequently employs allylation reactions. In a representative approach :

  • Aldehyde/Ketone Allylation: Chiral homoallylic alcohols are generated via Sharpless asymmetric allylation.

  • Acrylate Ester Formation: Alcohols are esterified with acryloyl chloride.

  • Ring-Closing Metathesis (RCM): Grubbs catalysts cyclize acrylates into lactones.

For 3-ethyl derivatives, substituting aldehydes with ethyl-bearing precursors could yield target structures. For instance, n-pentanal in Mukaiyama aldol reactions produces C6-alkylated pyranones .

Catalytic Systems

  • BINOL Catalysts: 4/(S)-BINOL enables enantioselective Mukaiyama aldol additions for δ-lactones .

  • Grubbs II Catalyst: Achieves >90% yields in RCM steps for 5,6-dihydro-2H-pyran-2-ones .

One-Pot Vinylogous Aldol Approaches

Recent advances enable dienolate formation from methyl buten-3-oate, followed by aldol condensation with ethyl-containing electrophiles . This method bypasses intermediate isolation, improving efficiency.

Physicochemical Properties

NMR Data (Theoretical Projections)

  • ¹H NMR: Expected signals include:

    • δ 1.25 ppm (t, J = 7.5 Hz, CH₂CH₃)

    • δ 2.50–2.70 ppm (m, H4 and H5)

    • δ 4.30 ppm (dt, J = 11.0 Hz, H6)

    • δ 6.10 ppm (d, J = 10.0 Hz, H3)

IR and Mass Spectrometry

  • IR: Strong absorption at ~1730 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (α,β-unsaturated ester) .

  • MS: Molecular ion peak at m/z 126.1 (C₇H₁₀O₂⁺) .

Thermodynamic Parameters

  • Melting Point: Estimated 45–50°C (analogous to 6-methoxy derivatives) .

  • LogP: Calculated 1.2 (ALOGPS), indicating moderate lipophilicity .

Biological and Industrial Applications

Flavor and Fragrance Industry

δ-Lactones contribute to coconut and dairy flavor profiles. Ethyl-substituted variants may enhance volatility and aroma persistence.

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky ethyl groups complicate RCM steps, necessitating high catalyst loadings .

  • Oxidation Sensitivity: α,β-Unsaturation predisposes to Michael addition side reactions.

Computational Modeling Opportunities

DFT studies could optimize transition states for asymmetric syntheses, reducing trial-and-error experimentation.

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